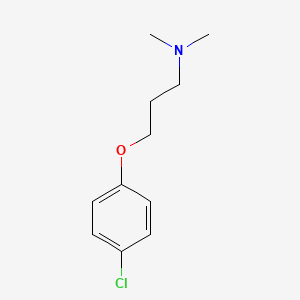
3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide
Descripción general
Descripción
3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide, also known as DEPP, is a chemical compound that has been widely studied for its potential applications in scientific research. DEPP is a quaternary ammonium salt that belongs to the family of pyridinium salts. It has a unique molecular structure that makes it a valuable tool for researchers in various fields of study.
Mecanismo De Acción
The mechanism of action of 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide involves its ability to interact with biological molecules through electrostatic and hydrophobic interactions. 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide is positively charged and can therefore bind to negatively charged molecules such as proteins and nucleic acids. This interaction can cause changes in the fluorescence properties of 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide, which can be used to detect and study these molecules.
Biochemical and Physiological Effects:
3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide has been shown to have minimal biochemical and physiological effects on living organisms. It is not toxic to cells and does not interfere with normal cellular processes. This makes 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide a valuable tool for studying biological processes without causing any unwanted effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide is its high sensitivity and selectivity for detecting biological molecules. It is also relatively easy to synthesize and can be used in a variety of experimental conditions. However, 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide has some limitations, such as its limited solubility in water and its tendency to aggregate at high concentrations.
Direcciones Futuras
There are many potential future directions for research on 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide. One area of interest is the development of new 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide derivatives with improved properties for specific applications. Another area of research is the use of 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide in the development of new biosensors for the detection of disease biomarkers. Additionally, 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide could be used in the study of membrane proteins and their interactions with other molecules. Overall, 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide has the potential to be a valuable tool for scientific research in a variety of fields.
Aplicaciones Científicas De Investigación
3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide has been extensively studied for its potential applications in scientific research. One of the most notable uses of 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide is as a fluorescent probe for the detection of biologically relevant molecules such as proteins and nucleic acids. 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide has also been used as a tool for studying the structure and function of biological membranes.
Propiedades
IUPAC Name |
3,5-diethyl-1-phenyl-2-propylpyridin-1-ium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N.HI/c1-4-10-18-16(6-3)13-15(5-2)14-19(18)17-11-8-7-9-12-17;/h7-9,11-14H,4-6,10H2,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUPITXHVFOTOO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=C(C=[N+]1C2=CC=CC=C2)CC)CC.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00636969 | |
| Record name | 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00636969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide | |
CAS RN |
6277-85-6 | |
| Record name | NSC35430 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35430 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00636969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-ethyl 2-(4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene)-5-(4-bromophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3275554.png)
![(E)-2-(2-hydroxy-5-nitrobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3275580.png)
![(E)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-2-(thiophen-2-ylmethylene)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3275582.png)
![(5E)-3-ethyl-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3275589.png)

![4-Chloro-1-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B3275596.png)




![4-Bromo-2-phenyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3275620.png)

![2-Chloroethyl (2E)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B3275630.png)
